![molecular formula C16H21NO4 B5437271 8-[(2-methoxyphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5437271.png)
8-[(2-methoxyphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
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Description
Synthesis Analysis
The synthesis of spiroacetal enol ethers, including variants similar to our compound of interest, involves stereoselective synthesis from acyclic keto alcohol precursors. For example, highly stereoselective syntheses have achieved (E)- and (Z)-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes through intramolecular conjugate addition, highlighting the versatility and precision achievable in constructing these complex molecules (Toshima et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds within this class has been extensively studied, revealing insights into their crystalline forms and structural characteristics. For instance, new crystal forms of organic nonlinear optical materials based on the spiro[4.5]decane framework have been discovered, exhibiting noncentrosymmetric classes and unique molecular alignments that are crucial for their optical properties (Kagawa et al., 1996).
Chemical Reactions and Properties
Spiroacetal compounds are involved in a variety of chemical reactions, demonstrating a range of reactivities and synthetic applications. For instance, flexible synthesis routes have been developed for creating enantiomerically pure dioxaspiro undecanes and decanes, showcasing the compounds' adaptability in synthetic chemistry (Schwartz et al., 2005).
Physical Properties Analysis
The physical properties, such as crystal growth and optical characteristics, have been a focus of research, particularly in the context of nonlinear optical materials. Single crystal growth and characterization efforts have led to the development of materials suitable for application in devices requiring high-quality optical properties (Kagawa et al., 1994).
Future Directions
The unique structure and potentially valuable biological activity of this compound have prompted strong synthetic interest, making it a research focus in recent years . Future research could explore new synthesis methods, further investigate its mechanism of action, and assess its potential for use as a biochemical tool or as a lead for drug design .
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its molecular weight (24931 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-14-5-3-2-4-13(14)12-15(18)17-8-6-16(7-9-17)20-10-11-21-16/h2-5H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXMXUMQLIZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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